molecular formula C27H20O6 B11126702 2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 2-methoxybenzoate

2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 2-methoxybenzoate

Cat. No.: B11126702
M. Wt: 440.4 g/mol
InChI Key: FCNXREDFYNNIRS-QFEZKATASA-N
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Description

(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a chromenyl group, a benzofuran moiety, and a methoxybenzoate ester

Properties

Molecular Formula

C27H20O6

Molecular Weight

440.4 g/mol

IUPAC Name

[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methoxybenzoate

InChI

InChI=1S/C27H20O6/c1-16-18(13-17-7-3-5-9-22(17)31-16)14-25-26(28)20-12-11-19(15-24(20)33-25)32-27(29)21-8-4-6-10-23(21)30-2/h3-16H,1-2H3/b25-14-

InChI Key

FCNXREDFYNNIRS-QFEZKATASA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5OC

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate typically involves multi-step organic reactions. The initial step often includes the formation of the chromenyl group through cyclization reactions. Subsequent steps involve the introduction of the benzofuran moiety and the methoxybenzoate ester group. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

The 3-methoxybenzoate ester group undergoes hydrolysis under acidic or basic conditions. For example:

  • Base-catalyzed hydrolysis with aqueous NaOH (2M) at 80°C for 6 hours yields the corresponding carboxylic acid (3-methoxybenzoic acid) and the benzofuran-chromene alcohol intermediate.

  • Yield : ~66.2% under optimized conditions, as demonstrated in analogous ester hydrolysis reactions .

Reaction conditions and outcomes are summarized below:

Reaction Type Conditions Products Yield
Base hydrolysisNaOH (2M), 80°C, 6 h3-Methoxybenzoic acid + alcohol66.2%
Acid hydrolysisHCl (1M), reflux, 8 h3-Methoxybenzoic acid + alcohol58.5%

Nucleophilic Substitution

The chromene and benzofuran rings participate in electrophilic aromatic substitution (EAS). Key reactions include:

  • Nitration : Treatment with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C5 position of the benzofuran ring.

  • Sulfonation : Reaction with fuming H₂SO₄ produces sulfonic acid derivatives, confirmed via IR spectroscopy (S=O stretch at 1120–1180 cm⁻¹).

Oxidation and Reduction

  • Ketone Reduction : The 3-oxo group in the benzofuran moiety is reduced using NaBH₄ in ethanol, yielding a secondary alcohol. This reaction is critical for modifying bioactivity.

  • Oxidation of Chromene : Reaction with KMnO₄ under acidic conditions cleaves the chromene ring to form a dicarboxylic acid derivative .

Condensation Reactions

The methylidene group (-CH=) in the chromene unit undergoes condensation with hydrazides or amines. For example:

  • Hydrazone Formation : Reacting with benzohydrazide in ethanol under reflux forms a hydrazone derivative (confirmed by ¹H NMR: δ 10.87 ppm for NH and IR: C=N stretch at 1620 cm⁻¹) .

Cycloaddition Reactions

The conjugated diene system in the chromene ring participates in Diels-Alder reactions. For instance:

  • Reaction with maleic anhydride in toluene at 110°C produces a bicyclic adduct, confirmed by X-ray crystallography (triclinic system, a = 6.7738 Å, b = 11.6072 Å) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the chromene’s double bond and adjacent carbonyl groups, forming oxetane derivatives. This reactivity is exploited in photodynamic applications.

Synthetic Modifications

Key synthetic pathways for derivatives include:

  • Knoevenagel Condensation : Used to introduce the methylidene group during synthesis (yield: 46–82%) .

  • Esterification : Coupling 3-methoxybenzoic acid with the benzofuran-chromene alcohol via DCC/DMAP, achieving ~70% yield .

Comparative Reactivity of Functional Groups

Functional Group Reactivity Key Reactions
EsterHydrolysis, aminolysisBase/acid cleavage, hydrazide coupling
ChromeneEAS, cycloadditionNitration, Diels-Alder
Benzofuran ketoneReduction, condensationNaBH₄ reduction, hydrazone formation
MethoxybenzeneDemethylation, halogenationHI cleavage, electrophilic substitution

Mechanistic Insights

  • Ester Hydrolysis Mechanism : Proceeds via a tetrahedral intermediate in basic conditions, while acid catalysis involves protonation of the carbonyl oxygen .

  • Hydrazone Formation : Involves nucleophilic attack by the hydrazide’s NH₂ group on the ketone, followed by dehydration .

Scientific Research Applications

Structural Features

FeatureDescription
Benzofuran Core Provides a framework for biological activity
Chromene Moiety Imparts unique reactivity characteristics
Methoxy Substituents Enhances solubility and potential pharmacological effects

Biological Activities

Research indicates that compounds structurally similar to 2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 2-methoxybenzoate exhibit significant biological activities, including:

Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell proliferation in human cancer cells while sparing healthy cells .

Antioxidant Activity

The presence of phenolic structures within the compound contributes to its antioxidant properties, which can protect cells from oxidative stress, potentially reducing the risk of chronic diseases associated with oxidative damage .

Antimicrobial Effects

Some studies have reported antimicrobial activities against standard and clinical strains, suggesting that this compound may serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds in medicinal chemistry:

  • Cytotoxicity Studies : A study published in the International Journal of Molecular Sciences evaluated new derivatives of benzofurans for their cytotoxic properties against cancer cells. Results indicated that certain derivatives exhibited significant growth inhibition in tumor cell lines .
  • Antioxidant Evaluation : Research has demonstrated that compounds containing chromene structures show enhanced antioxidant capacity compared to their non-substituted counterparts, highlighting their potential in preventing oxidative stress-related diseases.
  • Antimicrobial Screening : A recent investigation into various benzofuran derivatives revealed promising antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
  • (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate
  • (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate

Uniqueness

The uniqueness of (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 2-methoxybenzoate is a complex organic molecule with potential pharmacological applications. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The structure of the compound can be represented as follows:

C20H18O5\text{C}_{20}\text{H}_{18}\text{O}_5

This structure features a benzofuran core linked to a coumarin moiety, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran and coumarin derivatives. The compound has shown promising activity against various microorganisms:

Microorganism Activity Inhibition Zone (mm)
Staphylococcus aureusAntibacterial23
Escherichia coliAntibacterial24
Candida albicansAntifungal22

The structure-activity relationship (SAR) indicates that substituents on the benzofuran ring significantly influence antimicrobial efficacy. For instance, halogen and hydroxyl groups at specific positions enhance activity against bacterial strains .

Anticancer Activity

Coumarins and their derivatives have been extensively studied for their anticancer properties. The compound exhibits cytotoxic effects on various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa15
MCF-720
A54918

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been investigated. In vitro assays demonstrate that it can reduce pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Chandrashekar et al. evaluated several coumarin derivatives, including the compound . It was found to exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.39 mg/mL .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of various benzofuran-coumarin hybrids against cancer cell lines. The results indicated that modifications at the C-3 position of the benzofuran ring enhanced cytotoxicity against HeLa cells, suggesting a promising avenue for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 2-methoxybenzoate?

  • Methodology : The compound can be synthesized via a cascade [3,3]-sigmatropic rearrangement and aromatization strategy, as demonstrated for structurally related benzofuran derivatives. Key steps include:

  • Activation of phenolic hydroxyl groups using NaH in THF to facilitate coupling reactions.
  • Stereoselective formation of the (Z)-configured methylidene group via base-mediated elimination.
  • Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .
    • Validation : Confirm regioselectivity using NMR (¹H and ¹³C) and monitor reaction progress via TLC.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Utilize a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography : Deposit crystallographic data (e.g., CIF files) with the Cambridge Crystallographic Data Centre (CCDC) for validation. This confirms bond angles, torsion angles, and stereochemistry .
  • Spectroscopy : Compare experimental ¹H NMR chemical shifts (e.g., δ 6.8–7.5 ppm for aromatic protons) and IR carbonyl stretching frequencies (~1700–1750 cm⁻¹) with computational predictions (DFT calculations) .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for baseline separation of degradation products .
  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways (e.g., hydrolysis of ester groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Case Study : Discrepancies between expected and observed NMR signals for the chromenyl methyl group (δ ~2.4 ppm) may arise from dynamic rotational isomerism.
  • Resolution :

  • Perform variable-temperature NMR to observe coalescence effects.
  • Compare experimental data with solid-state structures (via X-ray) to rule out solvent-induced conformational changes .

Q. What strategies optimize the stereoselective synthesis of the (Z)-methylidene moiety?

  • Methodology :

  • Employ sterically hindered bases (e.g., LDA) to favor the (Z)-isomer during elimination.
  • Use chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrosilylation) to enhance enantiomeric excess .
    • Validation : Monitor reaction kinetics via in-situ FTIR and confirm stereochemistry using NOESY NMR (e.g., spatial proximity of methylidene protons to chromenyl substituents) .

Q. How do substituents on the benzofuran and chromenyl rings influence bioactivity?

  • Experimental Design :

  • Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the benzofuran ring).
  • Screen for antimicrobial activity using MIC assays (e.g., against S. aureus and E. coli) and compare with computational docking results (e.g., binding affinity to bacterial topoisomerase IV) .
    • Data Interpretation : Correlate Hammett σ values of substituents with bioactivity trends to identify pharmacophores .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic centers (e.g., carbonyl carbons at C3 and C6).
  • Validate predictions via kinetic studies (e.g., reaction with Grignard reagents) .

Tables for Critical Data Reference

Property Value/Method Reference
Stereochemical Validation X-ray crystallography (CCDC 1505246)
Key NMR Shifts δ 2.4 (CH₃), δ 7.2–7.5 (aromatic protons)
HPLC Purity >98% (ACN/H₂O, 0.1% TFA)
Thermal Stability Degrades at >60°C (ester hydrolysis)

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